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Compound of Interest

Compound Name: Umbelliprenin

Cat. No.: B1683724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Umbelliprenin, a naturally occurring sesquiterpenoid coumarin found in various plants of the

Ferula genus, has garnered significant interest for its diverse pharmacological activities.

Structurally, it consists of a 7-hydroxycoumarin (umbelliferone) core ether-linked to a farnesyl

group. Accurate structural elucidation and characterization are paramount for its development

as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous structural determination of natural products like

Umbelliprenin. This document provides a detailed guide to the NMR-based characterization of

Umbelliprenin, including representative data and standardized experimental protocols.

Data Presentation: NMR Spectroscopic Data for
Umbelliprenin
The following tables summarize the compiled ¹H and ¹³C NMR chemical shifts for

Umbelliprenin. This data is based on published values for the umbelliferone moiety and typical

values for the farnesyl chain derived from closely related sesquiterpenoid coumarins isolated

from Ferula species.

Table 1: ¹H NMR Spectroscopic Data for Umbelliprenin (Representative Data, 500 MHz,

CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 6.24 d 9.5

4 7.63 d 9.5

5 7.35 d 8.5

6 6.84 dd 8.5, 2.5

8 6.82 d 2.5

1' 4.58 d 6.5

2' 5.48 t 6.5

4' 2.08 m

5' 2.12 m

6' 5.10 t 7.0

8' 2.05 m

9' 2.09 m

10' 5.10 t 7.0

12' 1.68 s

13' 1.60 s

14' 1.75 s

15' 1.62 s

Table 2: ¹³C NMR Spectroscopic Data for Umbelliprenin (Representative Data, 125 MHz,

CDCl₃)
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Atom No. Chemical Shift (δ, ppm)

2 161.2

3 113.2

4 143.8

4a 112.9

5 128.9

6 113.5

7 162.5

8 101.4

8a 155.9

1' 65.8

2' 119.5

3' 141.8

4' 39.6

5' 26.3

6' 123.8

7' 135.2

8' 39.7

9' 26.7

10' 124.3

11' 131.4

12' 16.8

13' 16.0

14' 25.7
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15' 17.7

Table 3: Key 2D NMR Correlations for Umbelliprenin (COSY, HSQC, HMBC)

Proton (¹H)
COSY (Correlated
Protons)

HSQC (Correlated
Carbon)

HMBC (Correlated
Carbons)

H-3 H-4 C-3 C-2, C-4, C-4a

H-4 H-3 C-4 C-2, C-4a, C-5

H-5 H-6 C-5 C-4, C-7, C-8a

H-6 H-5 C-6 C-4a, C-7, C-8, C-10

H-8 C-8 C-6, C-7, C-8a

H-1' H-2' C-1' C-7, C-2', C-3'

H-2' H-1' C-2' C-1', C-3', C-4', C-14'

H-6' C-6' C-5', C-7', C-8', C-15'

H-10' C-10'
C-9', C-11', C-12', C-

13'

Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for sample preparation is crucial for obtaining high-quality and

reproducible NMR data.

Sample Purity: Ensure the isolated Umbelliprenin is of high purity (>95%), as impurities can

complicate spectral interpretation. Purity can be assessed by High-Performance Liquid

Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of Umbelliprenin in 0.6

mL of deuterated chloroform (CDCl₃). The concentration may be adjusted based on the

solubility of the compound and the sensitivity of the NMR spectrometer.
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Solvent Selection: CDCl₃ is a common solvent for non-polar to moderately polar natural

products like Umbelliprenin. Ensure the deuterated solvent is of high isotopic purity and free

from water.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm). Modern NMR software can also

reference the spectra to the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16

ppm).

Filtration: To remove any particulate matter, the sample solution can be filtered through a

small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a 500 MHz NMR

spectrometer. Instrument-specific parameters may need to be optimized.

2.1. ¹H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

2.2. ¹³C NMR Spectroscopy

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.3. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will

appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not

observed.

Pulse Program: Standard DEPT-135 pulse sequence.

2.4. 2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width: 12-16 ppm in both dimensions.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 4-16 per increment.

2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and carbons.

Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.2' on Bruker instruments).

Spectral Width: 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 8-32 per increment.

2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
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Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and

carbons. This is crucial for connecting different spin systems and assigning quaternary

carbons.

Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker

instruments).

Spectral Width: 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-64 per increment.
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Caption: Experimental Workflow for Umbelliprenin Characterization.

Farnesyl Pyrophosphate (FPP) Signaling Pathway
Umbelliprenin contains a farnesyl moiety, which is derived from farnesyl pyrophosphate

(FPP). FPP is a key intermediate in the mevalonate pathway and also acts as a signaling
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molecule. For instance, FPP is crucial for the farnesylation of proteins like Ras, a key step in

activating downstream signaling cascades such as the Ras/ERK pathway, which is involved in

cell proliferation and survival.
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Click to download full resolution via product page

Caption: Farnesyl Pyrophosphate (FPP) in Ras/ERK Signaling.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR-Based
Characterization of Umbelliprenin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683724#nuclear-magnetic-resonance-nmr-
spectroscopy-for-umbelliprenin-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1683724?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683724#nuclear-magnetic-resonance-nmr-spectroscopy-for-umbelliprenin-characterization
https://www.benchchem.com/product/b1683724#nuclear-magnetic-resonance-nmr-spectroscopy-for-umbelliprenin-characterization
https://www.benchchem.com/product/b1683724#nuclear-magnetic-resonance-nmr-spectroscopy-for-umbelliprenin-characterization
https://www.benchchem.com/product/b1683724#nuclear-magnetic-resonance-nmr-spectroscopy-for-umbelliprenin-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683724?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

